molecular formula C29H39N3O10 B12291118 Desmethyl Ranolazine-D-Glucuronide

Desmethyl Ranolazine-D-Glucuronide

Cat. No.: B12291118
M. Wt: 589.6 g/mol
InChI Key: YLNYEZQRRIKMQF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Desmethyl Ranolazine-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Biological Activity

Desmethyl ranolazine-D-glucuronide is a significant metabolite of ranolazine, an FDA-approved medication primarily used for the treatment of chronic angina. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and clinical implications based on diverse research findings.

Overview of Ranolazine and Its Metabolites

Ranolazine functions by inhibiting the late sodium current in cardiac myocytes, which reduces intracellular sodium and calcium levels, ultimately decreasing myocardial oxygen consumption without significantly affecting heart rate or blood pressure. The metabolism of ranolazine is complex, involving extensive hepatic processing predominantly through cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites including this compound .

Pharmacokinetics

Absorption and Distribution:

  • Ranolazine reaches peak plasma concentration within 2 to 6 hours after administration.
  • The volume of distribution ranges from 85 to 180 L, indicating extensive tissue distribution .

Metabolism:

  • This compound is formed through glucuronidation, a phase II metabolic pathway. This conjugation process aids in the elimination of ranolazine and its metabolites from the body .
  • The primary metabolic pathways involve CYP3A4 and UGT2B7 enzymes, with this compound being one of the key metabolites identified in human plasma .

Biological Activity

Mechanism of Action:
this compound retains some pharmacological properties of its parent compound. It continues to exert antianginal effects by modulating sodium and calcium currents in cardiac tissues. This modulation leads to:

  • Reduced myocardial ischemia.
  • Enhanced exercise tolerance in patients with chronic angina .

Clinical Implications:
Research indicates that ranolazine and its metabolites may also influence glycemic control in patients with type 2 diabetes. In clinical trials, ranolazine has shown a reduction in HbA1c levels among diabetic patients, suggesting potential benefits beyond angina management .

Case Studies and Clinical Trials

Several pivotal studies have highlighted the efficacy of ranolazine and its metabolites:

Study Population Intervention Outcome
CARISA TrialPatients with chronic anginaRanolazine (750-1000 mg) vs. placeboSignificant increase in exercise duration and reduction in angina frequency
MERLIN-TIMI 36 TrialPatients with NSTEMI-ACSRanolazine vs. placeboRanolazine reduced angina episodes and improved quality of life metrics
TERISA TrialDiabetic patients with chronic stable anginaRanolazine (1000 mg) vs. placeboLower weekly angina frequency and reduced nitroglycerin use

Properties

Molecular Formula

C29H39N3O10

Molecular Weight

589.6 g/mol

IUPAC Name

6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H39N3O10/c1-17-6-5-7-18(2)23(17)30-22(34)15-32-12-10-31(11-13-32)14-19(33)16-40-20-8-3-4-9-21(20)41-29-26(37)24(35)25(36)27(42-29)28(38)39/h3-9,19,24-27,29,33,35-37H,10-16H2,1-2H3,(H,30,34)(H,38,39)

InChI Key

YLNYEZQRRIKMQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Origin of Product

United States

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